A Comprehensive Technical Guide to Sodium Triethylborohydride: History, Discovery, and Applications
A Comprehensive Technical Guide to Sodium Triethylborohydride: History, Discovery, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium triethylborohydride (NaBH(C₂H₅)₃), a powerful and selective reducing agent, has carved a significant niche in modern organic synthesis and catalysis. This in-depth technical guide explores the history of its discovery, provides detailed experimental protocols for its synthesis and application, and presents a comprehensive overview of its reactivity. Quantitative data on its physical properties and reactivity with various functional groups are summarized for easy reference. Furthermore, this guide illustrates key reaction pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in academia and the pharmaceutical industry.
History and Discovery
The development of sodium triethylborohydride is deeply rooted in the pioneering work of Nobel laureate Herbert C. Brown and his colleague Hermann Irving Schlesinger on borohydrides. Their research, initially driven by military applications during World War II, led to the discovery of sodium borohydride (NaBH₄) and laid the foundation for a new class of versatile reducing agents.
While Brown's work established the vast potential of borohydrides, the first detailed synthesis of sodium triethylborohydride was reported in 1974 by P. Binger and R. Köster. Their method, published in the esteemed collection Inorganic Syntheses, involves the reaction of sodium hydride with triethylborane.[1][2][3] This discovery provided chemists with a more nucleophilic and often more selective alternative to other hydride reagents.
The introduction of electron-donating ethyl groups in place of hydrogen atoms in sodium borohydride significantly enhances its reducing power.[4] This modification allows for the reduction of a wider range of functional groups under milder conditions.
Physicochemical Properties
Sodium triethylborohydride is a colorless, pyrophoric solid.[1][2][3] It is commercially available as a solution in toluene.[1][2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₆BNa | [1] |
| Molar Mass | 121.99 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 30 °C | [1] |
| Density (1.0 M in toluene) | 0.866 g/mL at 25 °C | [5] |
| Flash Point | -17 °C (solution in THF) |
Experimental Protocols
Synthesis of Sodium Triethylborohydride
The following protocol is adapted from the procedure published in Inorganic Syntheses.
Reaction: NaH + B(C₂H₅)₃ → NaBH(C₂H₅)₃
Materials:
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Sodium hydride (NaH), 50% dispersion in oil
-
Triethylborane (B(C₂H₅)₃)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
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A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flushed with a dry, inert gas.
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A suspension of sodium hydride in anhydrous toluene is introduced into the flask.
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The suspension is heated to a gentle reflux with vigorous stirring.
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Triethylborane is added dropwise from the dropping funnel to the refluxing suspension over a period of 1-2 hours.
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After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours to ensure complete reaction.
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The reaction mixture is then cooled to room temperature. The resulting solution of sodium triethylborohydride in toluene can be used directly or standardized by quenching an aliquot with acid and measuring the volume of hydrogen gas evolved.
Caution: Sodium triethylborohydride is pyrophoric and reacts violently with water. All operations must be carried out under a dry, inert atmosphere.
General Procedure for the Reduction of a Ketone
Materials:
-
Ketone
-
Sodium triethylborohydride (1.0 M solution in toluene or THF)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride solution (for workup)
Procedure:
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The ketone is dissolved in the anhydrous solvent in a flask under an inert atmosphere.
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The solution is cooled to the desired temperature (typically 0 °C or -78 °C).
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The sodium triethylborohydride solution is added dropwise to the stirred solution of the ketone.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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The mixture is allowed to warm to room temperature, and the organic layer is separated.
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The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
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The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude alcohol product.
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The product can be purified by column chromatography or distillation.
Reactivity and Applications
Sodium triethylborohydride is a versatile reducing agent capable of reducing a wide array of functional groups. Its enhanced reactivity compared to sodium borohydride makes it particularly useful for the reduction of less reactive carbonyl compounds.
Reduction of Carbonyl Compounds
Sodium triethylborohydride readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols. It is also effective for the reduction of esters and lactones to diols, a transformation that is often sluggish with sodium borohydride.
| Substrate | Product | Yield (%) | Conditions |
| Aromatic Ester | Aromatic Alcohol | 70-92 | NaBH(C₂H₅)₃, THF/Methanol, reflux |
| Aliphatic Ester | Aliphatic Alcohol | High | NaBH(C₂H₅)₃, THF/Methanol, reflux |
| Amide | Amine | Good to Excellent | 1. Tf₂O activation, 2. NaBH(C₂H₅)₃, THF, rt |
| α,β-Unsaturated Ketone | Allylic Alcohol | Variable | Depends on substrate and conditions |
Reductive Activation of Homogeneous Catalysts
A significant application of sodium triethylborohydride is in the reductive activation of homogeneous catalysts.[1][2][3] It is commonly used to convert metal halide precursors into their active hydride forms, which are often the catalytically active species in various transformations, including hydrogenation and hydroformylation.
Applications in Drug Development
The selective reducing properties of sodium triethylborohydride and its derivatives are valuable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to reduce specific functional groups in the presence of others is crucial in multi-step syntheses. For instance, the reduction of amides to amines is a key transformation in the synthesis of many nitrogen-containing drugs.[1]
Visualizations
Reaction Pathway for Ketone Reduction
Caption: Mechanism of ketone reduction by sodium triethylborohydride.
Experimental Workflow for a Typical Reduction Reaction
Caption: A typical experimental workflow for a reduction reaction.
Conclusion
Sodium triethylborohydride is a powerful and versatile reducing agent with a rich history rooted in the fundamental discoveries of borohydride chemistry. Its unique reactivity profile makes it an indispensable tool for organic chemists, particularly in the synthesis of complex molecules and the activation of homogeneous catalysts. This guide provides a comprehensive overview of its history, properties, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols and visual representations of reaction pathways and workflows aim to facilitate its effective and safe use in the laboratory.
